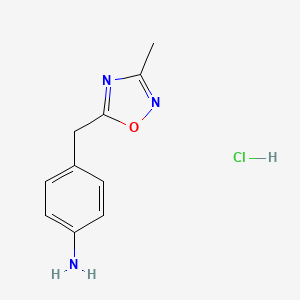
5-(4-アミノベンジル)-3-メチル-1,2,4-オキサジアゾール塩酸塩
概要
説明
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its molecular structure, which includes a 3-methyl-1,2,4-oxadiazol-5-yl group attached to an aniline moiety, and it is often used in research and development due to its unique properties.
科学的研究の応用
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen .
Biochemical Pathways
Similar compounds have been shown to have anti-infective properties, suggesting they may interact with pathways related to microbial growth and proliferation .
Result of Action
Based on the anti-infective properties of similar compounds, it can be inferred that it may inhibit the growth and proliferation of certain microbes .
生化学分析
Biochemical Properties
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with a variety of enzymes, including cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the enzyme’s activity and specificity. Additionally, 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride has been found to bind to certain proteins, such as albumin, affecting their transport and distribution within the body .
Cellular Effects
The effects of 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, studies have shown that this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance .
Molecular Mechanism
At the molecular level, 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as acetylcholinesterase, which plays a critical role in neurotransmission . The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to increased neurotransmitter levels. Additionally, 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride has been shown to interact with DNA, causing changes in gene expression by altering transcription factor binding and chromatin structure .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride typically involves the reaction of 3-methyl-1,2,4-oxadiazole with an appropriate aniline derivative under specific conditions. One common method is the nucleophilic substitution reaction, where the oxadiazole group is introduced to the aniline moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, often carried out in reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets quality standards.
化学反応の分析
Types of Reactions: 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions can produce amines or alcohols.
類似化合物との比較
2-(1,2,4-oxadiazol-5-yl)anilines
Indole derivatives
特性
IUPAC Name |
4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-7-12-10(14-13-7)6-8-2-4-9(11)5-3-8;/h2-5H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXFUNGGYGTBQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate](/img/structure/B1448361.png)
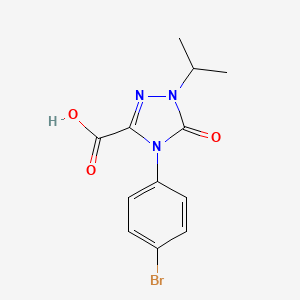
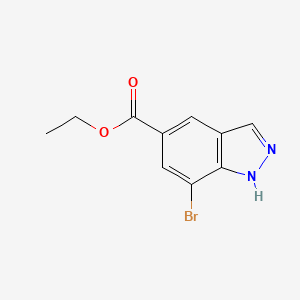
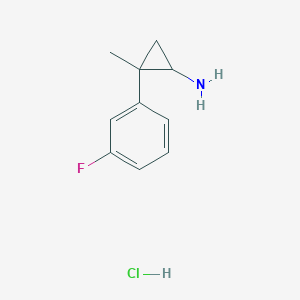


![3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1448372.png)
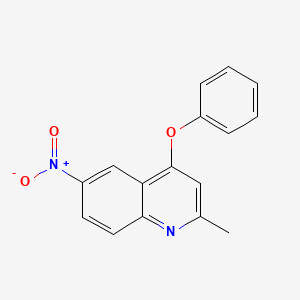

![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline hydrochloride](/img/structure/B1448376.png)
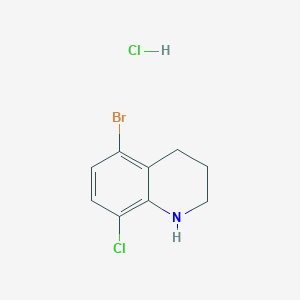
![Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate](/img/structure/B1448379.png)


